Hosenkoside E
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Overview
Description
Preparation Methods
Hosenkoside E is typically isolated from the dried seeds of Impatiens balsamina through a series of extraction and purification processes . The seeds are first dried and then subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Hosenkoside E, like other glycosides, can undergo various chemical reactions. These include:
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield its aglycone and sugar components.
Oxidation and Reduction:
Substitution Reactions: This compound can participate in substitution reactions, particularly at the glycosidic linkage.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Hosenkoside E is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis . The compound’s anti-tumor activity may be related to its ability to inhibit cell proliferation and induce cell death in cancer cells .
Comparison with Similar Compounds
Hosenkoside E is part of a group of baccharane-type glycosides isolated from Impatiens balsamina. Similar compounds include:
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside M
- Hosenkoside K
- Hosenkoside G
This compound is unique due to its specific glycosidic linkages and the presence of multiple sugar moieties .
Properties
CAS No. |
156764-84-0 |
---|---|
Molecular Formula |
C42H72O15 |
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2S,2'R,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-1-(hydroxymethyl)-2'-[(2R)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(39(3,19-46)26(38)9-12-41(27,40)5)56-37-34(32(50)30(48)25(18-45)55-37)57-36-33(51)31(49)29(47)24(17-44)54-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
QVZJCWCQCUEFLB-RURQOBFTSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1 |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1 |
Origin of Product |
United States |
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